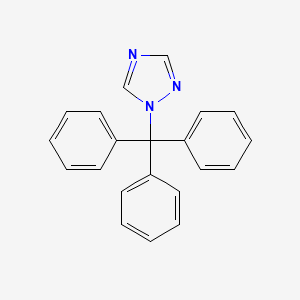

叔丁基 3-氨基-4-苯基吡咯烷-1-羧酸酯

描述

The compound "Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate" is a chemical of interest in the field of organic synthesis and pharmaceutical chemistry. It is related to various research efforts aimed at synthesizing enantiomerically pure compounds, developing new chiral auxiliaries, and creating building blocks for pharmaceutically active substances. The papers provided offer insights into the synthesis, characterization, and applications of similar tert-butyl-containing compounds, which can be informative for understanding the broader context of research related to "Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate" .

Synthesis Analysis

The synthesis of related tert-butyl compounds often begins with readily available starting materials and aims to achieve high enantiomeric purity and yield. For instance, the preparation of enantiomerically pure cis- and trans-configurated imidazolidinones from amino acids is achieved through a diastereoselective process involving the conversion of amino acid esters to N-methylamides, followed by condensation with pivalaldehyde . Similarly, the synthesis of tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves starting with tert-butyl 4-oxopiperidine-1-carboxylate and coupling with aromatic aldehydes to form Schiff base compounds . These methods highlight the importance of stepwise reactions and careful selection of starting materials and reagents to achieve the desired chemical structures .

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as FTIR, NMR, and DFT analyses are commonly used to characterize the molecular structure of synthesized compounds. For example, the crystal and molecular structure of a related compound was determined by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding that stabilizes the structure . DFT analyses are also employed to optimize molecular structures and compare them with experimental data, providing a deeper understanding of the electronic properties and stability of the compounds .

Chemical Reactions Analysis

The tert-butyl group is often used in the synthesis of compounds due to its ability to protect functional groups during reactions. The papers describe various chemical reactions, including cyclization, alkylation, and condensation, to form complex structures with the tert-butyl group serving as a protective moiety . These reactions are crucial for the synthesis of intermediates and final products with potential pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-containing compounds are influenced by their molecular structure and the presence of functional groups. Intramolecular hydrogen bonds, for example, can affect the compound's boiling point, solubility, and stability . The steric bulk of the tert-butyl group also plays a role in the reactivity and selectivity of the compounds during synthesis . Understanding these properties is essential for the development of new compounds and their application in drug design and synthesis.

科学研究应用

手性助剂和合成应用

叔丁基 3-氨基-4-苯基吡咯烷-1-羧酸酯已被用作有机合成中的手性助剂。例如,叔丁基 2-(叔丁基)-5,5-二甲基-4-氧代咪唑烷-1-羧酸酯,一种相关化合物,被用作二肽合成中的手性构件。该化合物通过立体选择性反应促进了对映体纯的 2-甲基-3-苯基丙酸和其他衍生物的制备 (Studer, Hintermann, & Seebach, 1995)。

酶催化动力学拆分

叔丁基 3-氨基-4-苯基吡咯烷-1-羧酸酯已进行酶催化动力学拆分。该过程优化了酶、溶剂和温度条件,以实现高对映选择性,从而制备对映体纯的化合物 (Faigl 等,2013)。

从 L-天冬氨酸合成

开发了一种从 L-天冬氨酸出发的叔丁基 (S)-3-氨基吡咯烷-1-羧酸酯的经济合成方法。该方法的特点是反应条件温和,适用于工业制备,突出了该化合物在制药应用中的重要性 (Han 等,2018)。

化学反应中的机理研究

已经研究了相关化合物中的叔丁氧羰基 (Boc) 基团迁移,以了解其机理,其中涉及一个不寻常的九元环状过渡态。这项研究有助于理解叔丁基 3-氨基-4-苯基吡咯烷-1-羧酸酯在化学反应中的行为 (Xue & Silverman, 2010)。

在生物活性化合物合成中的作用

该化合物已用于生物活性化合物的合成。例如,它参与了具有手性氨基吡咯烷取代基的抗菌剂的制备。这些研究强调了其在开发新药中的重要性 (Di Cesare 等,1992)。

属性

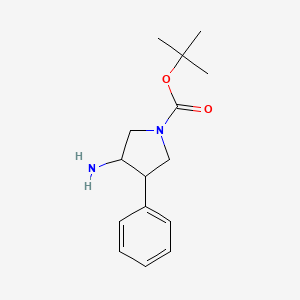

IUPAC Name |

tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-12(13(16)10-17)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGLRNLEEDBVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。